

Characterization of Fmoc-NH-PEG5-NH-Boc by 1H NMR and 13C NMR

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Compound of Interest

Compound Name: **Fmoc-NH-PEG5-NH-Boc**

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Characterization of Fmoc-NH-PEG5-NH-Boc: A Comparative Guide

This guide provides a comprehensive overview of the characterization of **Fmoc-NH-PEG5-NH-Boc**, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^{[1][2]} The guide focuses on characterization by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, offers a comparison with alternative analytical techniques, and provides detailed experimental protocols.

Overview of Analytical Techniques

The structural integrity, purity, and identity of **Fmoc-NH-PEG5-NH-Boc** are critical for its successful application in drug development. While NMR is a powerful tool for detailed structural elucidation, other methods provide complementary information.

Technique	Information Provided	Advantages	Limitations
¹ H NMR	Provides detailed information on the molecular structure, proton environment, and relative abundance of different components.	Non-destructive, highly reproducible, provides unambiguous structural information.	Lower sensitivity compared to MS, complex spectra for large polymers. ^[3]
¹³ C NMR	Identifies all unique carbon atoms in the molecule, confirming the carbon skeleton and functional groups.	Wide chemical shift range provides excellent resolution for complex molecules. ^[4]	Low natural abundance of ¹³ C (1.1%) results in low sensitivity and requires longer acquisition times. ^[5]
Mass Spectrometry (MS)	Determines the molecular weight and elemental composition (with HRMS).	Extremely high sensitivity, provides accurate molecular weight.	Provides limited structural information on its own, cannot distinguish isomers.
HPLC/UPLC	Assesses purity and identifies impurities.	High-resolution separation, quantitative analysis of purity.	Requires reference standards for impurity identification, may require different detectors for all parts of the molecule.
FTIR Spectroscopy	Confirms the presence of key functional groups (e.g., C=O, N-H, C-O).	Fast, simple sample preparation, good for identifying functional groups.	Provides limited information on the overall molecular structure, not ideal for purity assessment.

Structural Characterization by NMR Spectroscopy

NMR spectroscopy is the most definitive method for the structural confirmation of **Fmoc-NH-PEG5-NH-Boc**. The molecule contains three distinct moieties—the Fmoc group, the PEG5

linker, and the Boc group—each with characteristic signals in both ^1H and ^{13}C NMR spectra.

Chemical Structure of **Fmoc-NH-PEG5-NH-Boc**

Fmoc-NH-(CH₂CH₂O)₅-H₂C-H₂C-NH-Boc

The ^1H NMR spectrum provides a unique fingerprint of the molecule. The expected chemical shifts are summarized below.

Assignment	Protons	Expected Chemical Shift (δ , ppm)	Multiplicity	Notes
Fmoc (Aromatic)	8H	7.30 - 7.90	Multiplet	The aromatic protons of the fluorenyl group appear downfield.
Fmoc (CH)	1H	~4.40	Triplet	The proton at the 9-position of the fluorenyl group.
Fmoc (CH ₂)	2H	~4.25	Doublet	The methylene protons adjacent to the oxygen of the carbamate.
PEG Linker (O-CH ₂ -CH ₂ -O-)	~16H	~3.65	Singlet (broad)	The repeating ethylene glycol units give a characteristic strong signal.
PEG Linker (adjacent to NH)	4H	3.30 - 3.50	Multiplet	The methylene groups adjacent to the two nitrogen atoms are shifted relative to the main PEG signal.
NH Protons	2H	5.0 - 7.0	Broad	Chemical shift is concentration and solvent dependent; can be confirmed by D ₂ O exchange.

Boc (t-butyl)

9H

~1.45

Singlet

A sharp, strong signal characteristic of the tert-butoxycarbonyl protecting group.

The ^{13}C NMR spectrum confirms the carbon framework of the molecule. Due to the low natural abundance of ^{13}C , quantitative analysis requires specific experimental parameters to ensure accurate signal integration.

Assignment	Carbon	Expected Chemical Shift (δ , ppm)	Notes
Fmoc (C=O)	1C	~156	Carbonyl of the fluorenylmethyloxycarbonyl group.
Boc (C=O)	1C	~155	Carbonyl of the tert-butoxycarbonyl group.
Fmoc (Aromatic)	8C	120 - 144	Aromatic carbons of the fluorenyl group.
Boc (Quaternary C)	1C	~79	The quaternary carbon of the t-butyl group.
PEG Linker (-CH ₂ -O-)	~10C	~70	The repeating methylene carbons of the PEG chain.
Fmoc (CH)	1C	~67	Methylene carbon of the Fmoc group linked to oxygen.
Fmoc (CH ₂)	1C	~47	Methine carbon of the fluorenyl group.
PEG Linker (-CH ₂ -N-)	2C	~40	Carbons adjacent to the nitrogen atoms.
Boc (CH ₃)	3C	~28	The three methyl carbons of the t-butyl group.

Experimental Protocols

Accurate and reproducible NMR data acquisition requires careful sample preparation and parameter selection.

- Weighing: Accurately weigh 5-10 mg of the **Fmoc-NH-PEG5-NH-Boc** sample.

- Solvation: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube. DMSO-d_6 is often preferred for PEG derivatives as it can help resolve exchangeable protons like N-H.
- Mixing: Vortex the sample gently until the solid is completely dissolved.

The following are general parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

^1H NMR Acquisition:

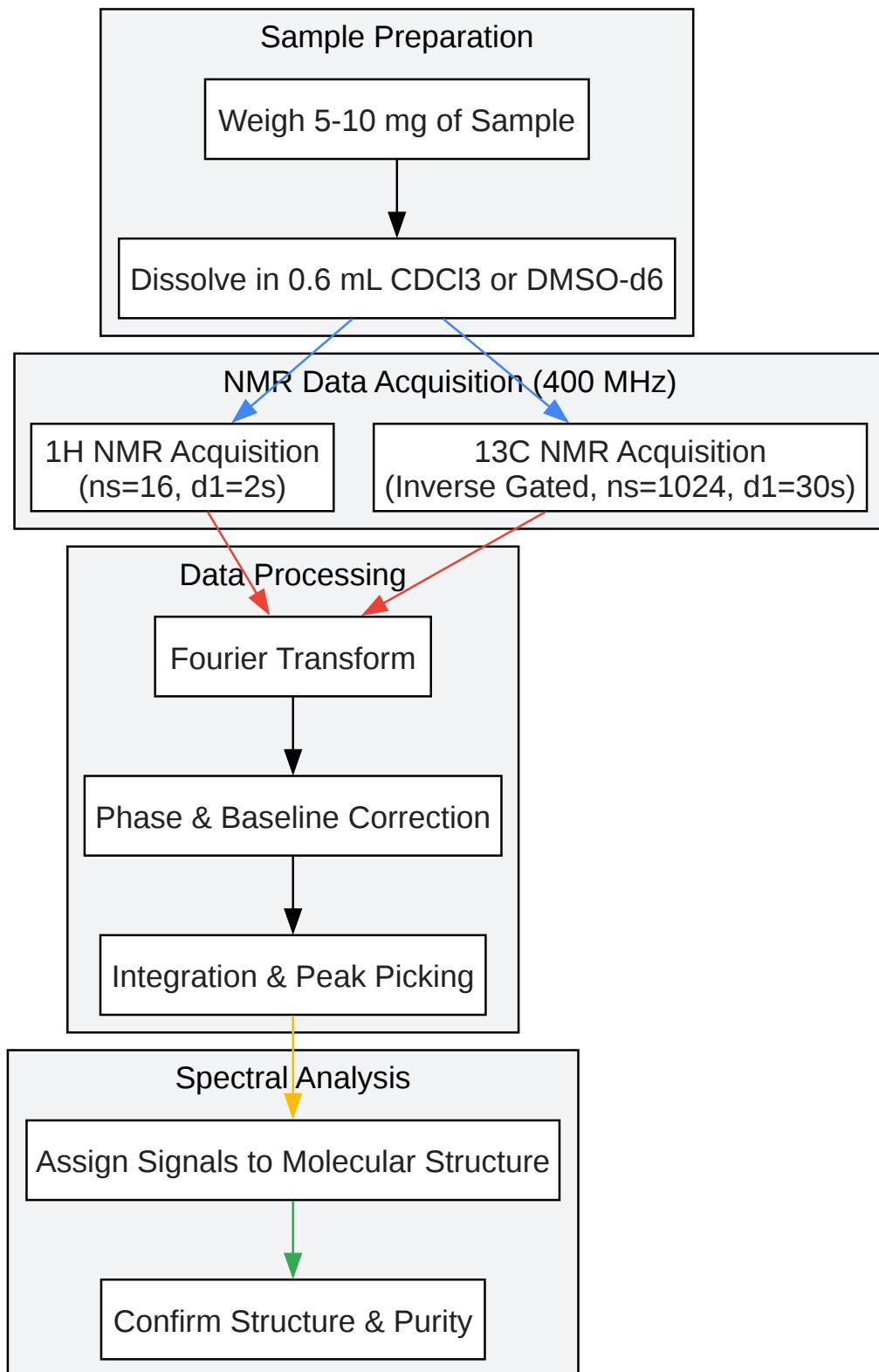
- Pulse Program: Standard single pulse (e.g., 'zg30').
- Number of Scans (ns): 16-64 (sufficient for high signal-to-noise).
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 3-4 seconds.
- Spectral Width (sw): 16 ppm (-2 to 14 ppm).

Quantitative ^{13}C NMR Acquisition:

- Pulse Program: Inverse-gated decoupling (e.g., 'zgig30') to suppress the Nuclear Overhauser Effect (NOE) for accurate integration.
- Number of Scans (ns): 1024 or higher, depending on sample concentration.
- Relaxation Delay (d1): 30-60 seconds. A long delay is crucial to allow for full relaxation of all carbon nuclei, especially quaternary carbons and carbonyls.
- Acquisition Time (aq): 1-2 seconds.
- Spectral Width (sw): 240 ppm (-10 to 230 ppm).

Experimental Workflow Visualization

The logical flow from sample handling to final structural confirmation can be visualized as follows.



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